REACTION_SMILES
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[CH3:14][CH2:15][OH:16].[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]2[n:7]1[n:8][cH:9][n:10]2.[NH2:12][NH2:13].[OH2:11]>>[c:2]1([NH:12][NH2:13])[n:3][cH:4][cH:5][c:6]2[n:7]1[n:8][cH:9][n:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nccc2ncnn12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NNc1nccc2ncnn12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |